molecular formula C16H24ClN3O B2828877 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea CAS No. 941990-77-8

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea

Cat. No.: B2828877
CAS No.: 941990-77-8
M. Wt: 309.84
InChI Key: IHOSEXFZLLQUKJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea is a urea derivative featuring a 3-chlorophenyl group and a propyl chain terminating in a 4-methylpiperidine moiety. The 3-chlorophenyl group is a common pharmacophore in antifungal and CNS-active agents, while the 4-methylpiperidine substituent may influence lipophilicity and binding affinity .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-12-6-8-20(9-7-12)13(2)11-18-16(21)19-15-5-3-4-14(17)10-15/h3-5,10,12-13H,6-9,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSEXFZLLQUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with an appropriate isocyanate to form the corresponding urea derivative.

    Alkylation: The intermediate is then subjected to alkylation using 1-(4-methylpiperidin-1-yl)propyl halide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Aryl Group Heterocyclic/Aliphatic Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Reported)
Target Compound 3-Chlorophenyl 4-Methylpiperidinylpropyl ~313.8 (calculated) Not reported Not specified
1-(3-Chlorophenyl)-3-(3-morpholinopropyl)urea 3-Chlorophenyl Morpholinopropyl (C₄H₈NO) 297.78 Not reported Not specified
Compound 8f () 3-Chlorophenyl Thiadiazole-triazole complex ~490 (estimated) 148–155 Antifungal (in vitro)
1-(4-Fluorophenyl)-3-(piperidin-4-ylmethyl)urea 4-Fluorophenyl Piperidinylmethyl + tetrazole ~375 (estimated) Not reported Not specified

Key Structural Differences

  • Compound 8f incorporates a thiadiazole-triazole system, which enhances hydrogen-bonding capacity and may explain its antifungal activity. The fluorophenyl-tetrazole derivative in introduces electron-withdrawing groups, altering electronic distribution and binding kinetics.
  • Aryl Group Variations :

    • The 3-chlorophenyl group in the target and provides steric bulk and moderate electron-withdrawing effects compared to the 4-fluorophenyl in .

Physicochemical Properties

  • Molecular Weight : The target compound (~313.8 g/mol) is lighter than the thiadiazole-triazole analog (~490 g/mol) , suggesting better bioavailability.
  • Melting Points : The absence of a rigid heterocycle (e.g., thiadiazole in ) likely lowers the target’s melting point compared to 8f (148–155°C).

Biological Activity

Introduction

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea, also known by its CAS number 941990-77-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H24_{24}ClN3_3O
  • Molecular Weight : 309.83 g/mol
  • CAS Number : 941990-77-8

The structure features a chlorophenyl group and a piperidine moiety, which are critical for its biological activity. The presence of the urea functional group is also significant, as it can influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity as dopamine reuptake inhibitors, which can be relevant in treating conditions such as depression and addiction. The specific mechanisms for this compound may include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown:

  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Properties

Piperidine-containing compounds have been explored for their antimicrobial activities. Research indicates that such compounds may exhibit:

  • Antibacterial Activity : Studies have reported efficacy against strains like MRSA and E. coli, suggesting potential application in treating bacterial infections .
  • Antifungal Activity : There is evidence supporting the activity against fungi by inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Study 1: Anticancer Properties

A study conducted on piperidine derivatives indicated that certain modifications could enhance cytotoxicity against cancer cells. The research employed a three-component reaction approach that resulted in compounds showing improved apoptosis induction compared to standard therapies like bleomycin .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of a series of piperidine derivatives. Results demonstrated that these compounds not only inhibited bacterial growth but also showed good biocompatibility, making them suitable candidates for further development in antimicrobial therapies .

Summary Table of Biological Activities

Biological ActivityEvidence/Findings
Dopamine Reuptake Inhibition Potential therapeutic effects in addiction treatment
Anticancer Activity Induces apoptosis in hypopharyngeal tumor cells; better cytotoxicity than bleomycin
Antibacterial Activity Effective against MRSA and E. coli; good biocompatibility
Antifungal Activity Inhibits ergosterol biosynthesis in fungi

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea, and how is purity ensured?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 3-chlorophenyl isocyanate with a piperidine derivative (e.g., 2-(4-methylpiperidin-1-yl)propylamine) under anhydrous conditions .
  • Step 2 : Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .
  • Key reagents : Anhydrous solvents (e.g., THF, DCM), coupling agents like HOBt/EDCI .

Q. How is the structural integrity of this urea derivative validated?

  • X-ray crystallography resolves the 3D configuration, confirming the urea linkage and substituent orientation .
  • NMR spectroscopy identifies proton environments (e.g., NH peaks at δ 6.5–7.2 ppm for urea protons) and aromatic/piperidine signals .
  • FT-IR verifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bonds .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across studies?

Contradictions often arise from:

  • Substituent effects : Fluorine vs. chlorine on the phenyl ring alters receptor binding (e.g., kinase vs. hydrolase inhibition) .
  • Experimental design : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) and control for solvent effects (DMSO < 0.1%) .
  • Data normalization : Compare results against structurally similar analogs (e.g., 1-(4-Fluorophenyl)-urea derivatives) .

Q. What strategies optimize synthetic yield for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
  • Solvent-free conditions : Minimize side reactions in piperidine-urea coupling .
  • Design of Experiments (DoE) : Statistically optimize temperature, stoichiometry, and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. How does the compound interact with biological targets?

  • In vitro assays : Measure inhibition of soluble epoxide hydrolase (sEH) or kinases via fluorometric/colorimetric substrates .
  • Molecular docking : Predict binding modes using AutoDock Vina; prioritize interactions with the urea carbonyl and chlorophenyl group .
  • Mutagenesis studies : Identify critical residues (e.g., His524 in sEH) for structure-activity relationship (SAR) refinement .

Q. What computational methods predict metabolic stability?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and plasma protein binding .
  • Molecular dynamics (MD) simulations : Analyze conformational flexibility of the piperidine-propyl chain in aqueous environments .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in analytical data (e.g., HPLC vs. LC-MS)?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products .
  • Stability-indicating assays : Use UPLC-PDA with orthogonal methods (e.g., charged aerosol detection) .

Q. What approaches enhance selectivity for target enzymes?

  • Isosteric replacement : Replace the 4-methylpiperidine group with morpholine or thiomorpholine to modulate lipophilicity .
  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to assess off-target effects .

Q. How to design in vivo studies for pharmacokinetic (PK) analysis?

  • Rodent models : Administer via oral gavage (10 mg/kg) and collect plasma samples for LC-MS/MS quantification .
  • Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What green chemistry methods reduce environmental impact?

  • Catalytic methods : Employ Bi(OTf)₃ or enzyme-mediated reactions for urea bond formation .
  • Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer waste disposal .

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